molecular formula C13H17F3N4 B11841784 1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane

1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane

Cat. No.: B11841784
M. Wt: 286.30 g/mol
InChI Key: UDXHZIPUFADEBA-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane is a heterocyclic compound that features a pyrimidine ring substituted with cyclopropyl and trifluoromethyl groups, and a diazepane ring

Preparation Methods

The synthesis of 1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane typically involves multi-step organic reactions. The starting materials often include cyclopropylamine, trifluoromethylpyrimidine, and diazepane derivatives. The synthetic route may involve:

    Cyclopropylation: Introduction of the cyclopropyl group to the pyrimidine ring.

    Trifluoromethylation: Addition of the trifluoromethyl group under specific conditions.

    Diazepane Formation: Coupling of the diazepane ring to the substituted pyrimidine.

Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the trifluoromethyl group.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane include:

  • 1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine
  • 2-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

These compounds share structural similarities but differ in their specific substituents and ring systems, which can influence their chemical properties and applications.

Properties

Molecular Formula

C13H17F3N4

Molecular Weight

286.30 g/mol

IUPAC Name

1-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane

InChI

InChI=1S/C13H17F3N4/c14-13(15,16)10-8-11(19-12(18-10)9-2-3-9)20-6-1-4-17-5-7-20/h8-9,17H,1-7H2

InChI Key

UDXHZIPUFADEBA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=NC(=NC(=C2)C(F)(F)F)C3CC3

Origin of Product

United States

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